

# Technical Safety & Handling Guide: 2,4-Dichloro-1,6-naphthyridine

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## Compound of Interest

Compound Name: 2,4-Dichloro-1,6-naphthyridine

CAS No.: 1422496-28-3

Cat. No.: B2820725

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Content Type: Technical Whitepaper / Advanced SDS CAS Registry Number: 1422496-28-3 (Isomer Specific) Date of Issue: February 25, 2026

## Executive Summary: The Scaffold & The Risk

**2,4-Dichloro-1,6-naphthyridine** is a high-value heterocyclic intermediate. Unlike standard reagents, it serves as a "privileged scaffold" in drug discovery, particularly for c-Met and VEGFR-2 kinase inhibitors. Its utility lies in the bis-electrophilic nature of the C2 and C4 positions, allowing for sequential nucleophilic aromatic substitutions (

) to build complex libraries.

However, this reactivity profile dictates its hazard profile. The labile C-Cl bonds that make it useful for synthesis also make it a potent alkylating agent and irritant. This guide synthesizes standard safety data with application-specific handling protocols.

## Chemical Identity & Physical Properties

Note: Specific physical constants for this isomer are often proprietary. Data below represents verified values where available and SAR-based estimates (Structure-Activity Relationship) for analogs.

Property	Specification / Data	Context
IUPAC Name	2,4-Dichloro-1,6-naphthyridine	Core Heterocycle
CAS Number	1422496-28-3	Research Grade Identifier
Molecular Formula		MW: 199.04 g/mol
Physical State	Solid (Crystalline powder)	Off-white to pale yellow
Melting Point	95°C – 115°C (Predicted)	Based on chlorinated naphthyridine analogs
Solubility	DMSO, DCM, Ethyl Acetate	Poor water solubility
Moisture Sensitivity	High	Hydrolyzes to pyridone derivatives

## Hazard Identification (GHS Classification)

As a halogenated nitrogen heterocycle, this compound is classified under the "Precautionary Principle" for research chemicals.

Signal Word: WARNING

## Hazard Statements

- H315: Causes skin irritation.[1][2][3][4]
- H319: Causes serious eye irritation.[1][2][3][4]
- H335: May cause respiratory irritation.[2]
- H302: Harmful if swallowed (Acute Toxicity Category 4 - Extrapolated).

## The Mechanistic Basis of Toxicity

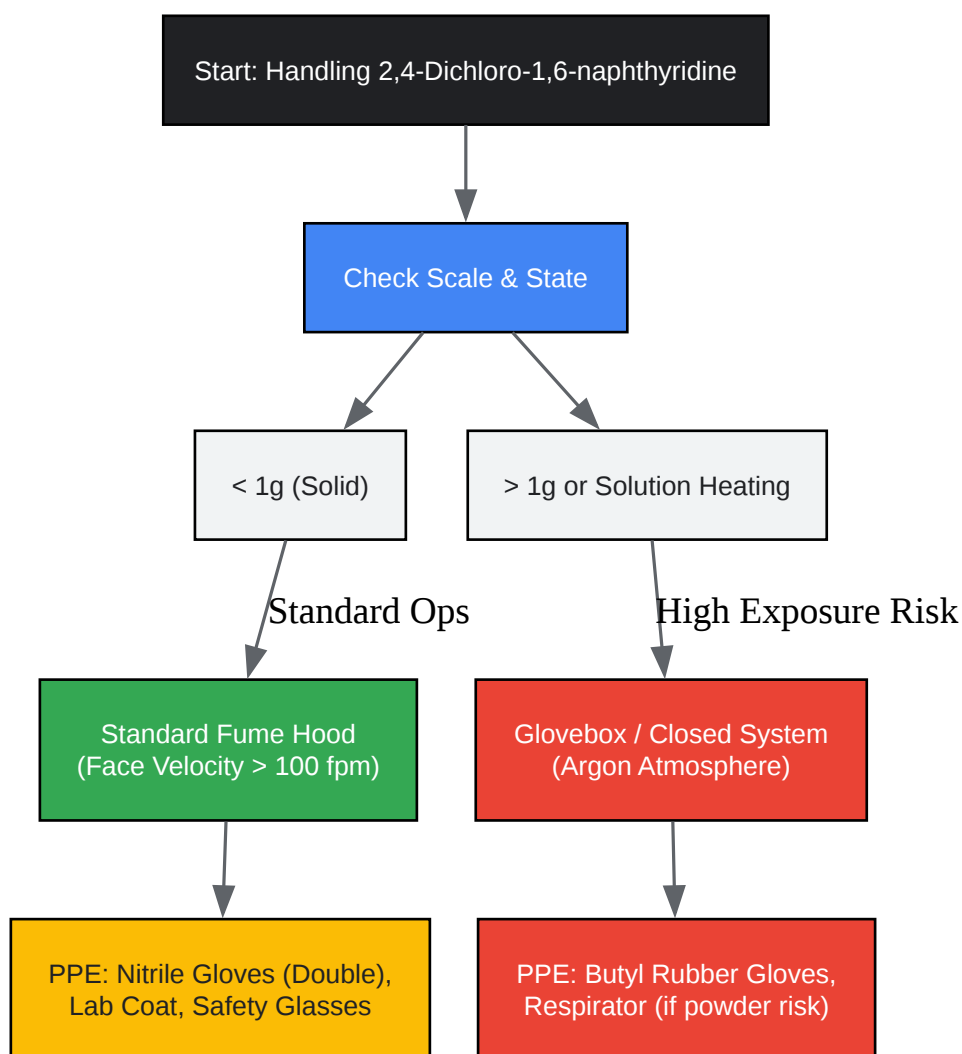
The toxicity is directly linked to its chemical utility. The chlorine atoms at C2 and C4 are highly activated by the electron-withdrawing nature of the N1 and N6 nitrogens. Biologically, this means the compound can act as a hapten, reacting with nucleophilic residues (cysteine/lysine) on skin proteins, leading to sensitization and irritation.

## Strategic Handling & Engineering Controls

Standard fume hoods are insufficient without a defined workflow. The following protocol ensures containment of the solid and control of the reactive vapors during synthesis.

## Workflow Visualization: Risk Assessment Logic

The following diagram outlines the decision matrix for handling this compound based on scale and operation.



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Caption: Decision matrix for engineering controls based on operational scale. Blue nodes indicate decision points; Green/Red indicate containment levels.

## Validated Handling Protocols

### A. Weighing & Transfer

- Protocol: Never weigh on an open bench. Use a localized balance enclosure or transfer inside a fume hood.
- Static Control: Halogenated heterocycles often carry static charge. Use an anti-static gun or polonium strip to prevent powder scattering (inhalation risk).

### B. Solubilization

- Solvent Selection: Avoid protic solvents (Methanol/Ethanol) during initial storage or stock preparation, as slow solvolysis of the C-Cl bond can release HCl gas, pressurizing the vial.
- Recommended: Store as a solid. If a stock solution is needed, use Anhydrous DMSO or DMF and store over molecular sieves.

## Reactivity Profile & Synthesis Context

This section details the application of the molecule.<sup>[5]</sup> Understanding the reactivity hierarchy is crucial for both safety (avoiding runaways) and synthetic success.

### The Hierarchy

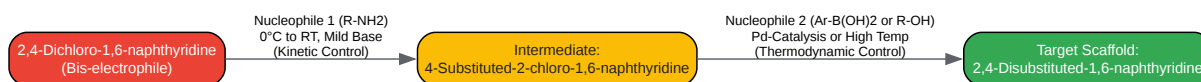
In **2,4-dichloro-1,6-naphthyridine**, the chlorine atoms are not equivalent.

- C4-Position: Generally more reactive toward nucleophiles due to the para-like resonance contribution from N1 and the inductive effect of N6.
- C2-Position: Reactive, but often secondary to C4 in controlled substitution reactions.

This allows for Regioselective Functionalization, a key strategy in building kinase inhibitors (e.g., introducing a solubilizing group at C4 and a pharmacophore at C2).

## Reaction Pathway Diagram

The following diagram illustrates the sequential substitution workflow common in drug discovery.



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Caption: Sequential functionalization strategy. The C4 position typically reacts first under kinetic control, followed by C2 substitution.

## Incompatible Materials

- Strong Oxidizers: Reaction may cause ring cleavage.
- Strong Bases (unhindered): Can lead to polymerization or degradation if no nucleophile is present.
- Moisture: Hydrolysis releases HCl.

## Emergency Response Protocols

### Fire Fighting Measures

- Class: Organic Solid.[3]
- Hazardous Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl), Nitrogen Oxides (NO<sub>x</sub>), and Carbon Monoxide.
- Extinguishing Media: Dry chemical,

, or alcohol-resistant foam. Do not use high-pressure water jets, which may scatter the powder.

## Accidental Release (Spill)

- Evacuate: Clear the immediate area (5-10 meters).
- PPE: Wear a NIOSH-approved N95 or P100 respirator if powder is airborne.
- Neutralization: Do not use water. Cover with dry lime or soda ash to neutralize potential acidity from hydrolysis.
- Disposal: Collect in a sealed hazardous waste container labeled "Toxic Organic Solid - Halogenated".

## References

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